STAT6-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H27F3N6O4 |

|---|---|

Molecular Weight |

580.6 g/mol |

IUPAC Name |

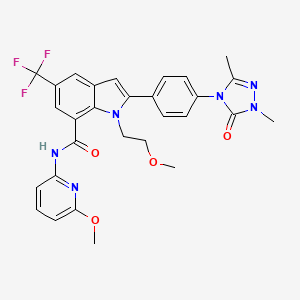

2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide |

InChI |

InChI=1S/C29H27F3N6O4/c1-17-35-36(2)28(40)38(17)21-10-8-18(9-11-21)23-15-19-14-20(29(30,31)32)16-22(26(19)37(23)12-13-41-3)27(39)34-24-6-5-7-25(33-24)42-4/h5-11,14-16H,12-13H2,1-4H3,(H,33,34,39) |

InChI Key |

TVHJSRZCIRYGQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)C3=CC4=CC(=CC(=C4N3CCOC)C(=O)NC5=NC(=CC=C5)OC)C(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

STAT6-IN-4: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical component of the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to the development of T-helper type 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases. STAT6-IN-4 is a novel small molecule inhibitor of STAT6. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on cellular signaling, and the experimental protocols used for its characterization. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to STAT6 Signaling

STAT6 is a member of the Signal Transducer and Activator of Transcription (STAT) family of transcription factors.[1] In its inactive state, STAT6 resides in the cytoplasm. The canonical activation of STAT6 is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This ligand-receptor interaction leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor chains. These phosphorylated tyrosines serve as docking sites for the SH2 domain of STAT6. Upon recruitment to the receptor complex, STAT6 is phosphorylated on a critical tyrosine residue (Tyr641). This phosphorylation event triggers the dimerization of STAT6 molecules, which then translocate to the nucleus. In the nucleus, STAT6 dimers bind to specific DNA sequences, known as Gamma-Activated Sites (GAS), in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT6 include genes involved in Th2 differentiation, immunoglobulin class switching to IgE, and the expression of various chemokines and cell surface markers.

This compound: A Potent Inhibitor of the STAT6 Pathway

This compound is a small molecule inhibitor designed to disrupt the STAT6 signaling cascade. It has been identified as a potent antagonist of STAT6 function, with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified using various biochemical and cellular assays. The table below summarizes the key quantitative data available for this compound and a structurally related compound from the same chemical series, providing a basis for comparison.

| Compound | Assay Type | Target Interaction | IC50 | Reference |

| This compound (Example 78) | Fluorescence Polarization | Inhibition of STAT6/pIL-4Rα binding | 0.34 µM | [2] |

| Kaken Pharmaceutical Example 38 | Fluorescence Polarization | Inhibition of STAT6/pIL-4Rα binding | 0.33 µM |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the crucial protein-protein interaction between STAT6 and the phosphorylated IL-4 receptor alpha chain (pIL-4Rα). By preventing this binding, this compound effectively blocks the initial step of STAT6 activation.

Inhibition of STAT6 Recruitment and Phosphorylation

By occupying the SH2 domain of STAT6 or otherwise sterically hindering its access to the phosphorylated receptor, this compound prevents the recruitment of STAT6 to the activated receptor complex. This, in turn, inhibits the subsequent phosphorylation of STAT6 at Tyr641 by JAKs, a prerequisite for its dimerization and nuclear translocation.

Downstream Consequences of STAT6 Inhibition

The blockade of STAT6 activation by this compound leads to a cascade of downstream effects, ultimately suppressing the expression of STAT6-dependent genes. This includes the inhibition of IL-4- and IL-13-induced cellular responses, such as the differentiation of Th2 cells and the production of inflammatory mediators.

Signaling Pathways and Experimental Workflows

Canonical STAT6 Signaling Pathway

The following diagram illustrates the key steps in the canonical IL-4/IL-13-mediated STAT6 signaling pathway.

Mechanism of this compound Inhibition

This diagram illustrates how this compound disrupts the STAT6 signaling pathway.

Experimental Protocols

The characterization of this compound and related compounds relies on specific biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the characterization of similar STAT6 inhibitors.

Fluorescence Polarization Assay for STAT6/pIL-4Rα Binding

Objective: To quantify the inhibitory effect of a compound on the binding of STAT6 to a phosphorylated peptide derived from the IL-4 receptor alpha chain.

Materials:

-

Recombinant human STAT6 protein (histidine-tagged)

-

Fluorescently labeled phosphopeptide derived from IL-4Rα (pIL-4Rα)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20, 2 mM DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the fluorescently labeled pIL-4Rα peptide in the assay buffer.

-

Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.

-

Add the test compound solutions to the wells of the 384-well plate.

-

Add the recombinant STAT6 protein to the wells containing the test compound and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the binding reaction by adding the fluorescently labeled pIL-4Rα peptide to all wells.

-

Incubate the plate for a defined time (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control (0% inhibition) and a control without STAT6 protein (100% inhibition).

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Luciferase Reporter Gene Assay for STAT6 Activity

Objective: To assess the inhibitory effect of a compound on IL-4-dependent STAT6 transcriptional activity in a cellular context.

Materials:

-

HEK-293 cells (or other suitable cell line)

-

Expression vector for human STAT6

-

Luciferase reporter plasmid containing a STAT6-responsive promoter element

-

Transfection reagent

-

Cell culture medium and supplements

-

Recombinant human IL-4

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Co-transfect HEK-293 cells with the STAT6 expression vector and the STAT6-responsive luciferase reporter plasmid using a suitable transfection reagent.

-

After transfection, seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with a constant concentration of recombinant human IL-4 (e.g., 10 ng/mL) to activate the STAT6 pathway.

-

Incubate the cells for a further period (e.g., 6 hours) to allow for luciferase gene expression.

-

Lyse the cells and measure the luciferase activity in each well using a luminometer and a suitable luciferase assay reagent.

-

Calculate the percent inhibition of IL-4-induced luciferase activity for each concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for Characterizing STAT6 Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of novel STAT6 inhibitors like this compound.

Conclusion

This compound is a potent and specific inhibitor of the STAT6 signaling pathway. Its mechanism of action, centered on the disruption of the STAT6-pIL-4Rα interaction, represents a promising strategy for the therapeutic intervention in a range of Th2-driven inflammatory and allergic diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of STAT6 inhibitors. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its therapeutic potential in relevant preclinical models of disease.

References

STAT6-IN-4: A Deep Dive into its Function in Immune Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the development of T-helper 2 (Th2) cell-mediated immunity. Dysregulation of the STAT6 pathway is implicated in the pathogenesis of various allergic and inflammatory diseases. STAT6-IN-4 is a small molecule inhibitor of STAT6, offering a potential therapeutic avenue for these conditions. This technical guide provides a comprehensive overview of the function of STAT6 in immune cells and the inhibitory effects of this compound and other relevant STAT6 inhibitors. It includes detailed experimental protocols, quantitative data, and visualizations of the pertinent signaling pathways and experimental workflows.

The Central Role of STAT6 in Immune Regulation

STAT6 is a key mediator of IL-4 and IL-13 signaling. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor chains, creating docking sites for the SH2 domain of STAT6. Recruited STAT6 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent binding to specific DNA response elements in the promoters of target genes. This signaling cascade is pivotal for several immunological processes:

-

Th2 Cell Differentiation: STAT6 is essential for the differentiation of naive CD4+ T cells into Th2 cells, which are characterized by the production of cytokines such as IL-4, IL-5, and IL-13. These cytokines are central to allergic inflammation and immunity against helminth parasites.

-

Macrophage Polarization: STAT6 activation drives the alternative activation of macrophages, leading to the M2 phenotype. M2 macrophages are involved in tissue repair and immunoregulation but can also contribute to the pathology of chronic inflammatory diseases and cancer.

-

B Cell Function: In B cells, STAT6 signaling is crucial for immunoglobulin class switching to IgE, a key event in allergic responses.

This compound: A Potent Inhibitor of STAT6 Signaling

This compound is a STAT6 inhibitor with a reported IC50 of 0.34 μM.[1] By targeting STAT6, this molecule has the potential to modulate the downstream effects of IL-4 and IL-13, thereby offering a therapeutic strategy for Th2-mediated diseases. While detailed public data on this compound is limited, the effects of other well-characterized STAT6 inhibitors, such as AS1517499 and PM-43I, provide valuable insights into the expected biological activities.

Quantitative Data on STAT6 Inhibitors

The following tables summarize key quantitative data for STAT6 inhibitors from various in vitro and in vivo studies.

| Inhibitor | Assay | Target/Cell Type | IC50 / Effective Concentration | Reference |

| This compound | Not Specified | STAT6 | 0.34 µM | [1] |

| AS1517499 | STAT6 Phosphorylation | STAT6 | 21 nM | [2][3] |

| Th2 Differentiation | Mouse Spleen T cells | 2.3 nM | [2] | |

| STAT6 Phosphorylation | Human Bronchial Smooth Muscle Cells | 100 nM | [2][4] | |

| PM-43I | STAT6 Phosphorylation | Beas-2B cells | 2.5 µM (82% inhibition) | [5] |

| Inhibitor | Animal Model | Dosing | Key Findings | Reference |

| AS1517499 | Mouse model of allergic asthma | 10 mg/kg, intraperitoneal | Inhibited antigen-induced RhoA up-regulation and bronchial smooth muscle hyperresponsiveness. | [2][4] |

| Mouse model of atopic dermatitis and asthma | Not specified | Reduced Th2-related cytokine levels and airway inflammation. | [6][7] | |

| PM-43I | Mouse model of allergic airway disease | 5 µ g/mouse , intranasal | Reversed pre-existing allergic airway disease with an ED50 of 0.25 µg/kg. | [8][9] |

Signaling Pathways and Experimental Workflows

IL-4/STAT6 Signaling Pathway

The binding of IL-4 to its receptor initiates a signaling cascade culminating in the activation of STAT6 and the transcription of target genes.

Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: STAT6 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of STAT6 in response to stimuli and the inhibitory effect of compounds like this compound.

Caption: Workflow for a STAT6 luciferase reporter assay to assess inhibitor potency.

Experimental Workflow: Macrophage Polarization Analysis

This workflow outlines the process of differentiating monocytes into macrophages and polarizing them to M1 or M2 phenotypes, followed by analysis of marker expression.

Caption: Workflow for in vitro macrophage polarization and analysis.

Detailed Experimental Protocols

STAT6 Luciferase Reporter Assay

Objective: To determine the IC50 of this compound for the inhibition of IL-4-induced STAT6 transcriptional activity.

Materials:

-

HEK293T cells

-

STAT6-responsive luciferase reporter plasmid

-

STAT6 expression plasmid (optional, if endogenous levels are low)

-

Transfection reagent

-

DMEM with 10% FBS

-

Recombinant human IL-4

-

This compound

-

Luciferase assay reagent

-

White, clear-bottom 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the STAT6 luciferase reporter plasmid and the STAT6 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 1 hour.

-

Stimulation: Add recombinant human IL-4 to a final concentration of 20 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6-16 hours at 37°C.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Intracellular Cytokine Staining for Th1/Th2 Differentiation

Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th1 and Th2 lineages.

Materials:

-

Naive CD4+ T cells (isolated from human PBMCs or mouse spleen)

-

T cell activation beads (anti-CD3/CD28)

-

Th1 polarizing cytokines: IL-12 (20 ng/mL), anti-IL-4 antibody (10 µg/mL)

-

Th2 polarizing cytokines: IL-4 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL)

-

This compound

-

Brefeldin A

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-IFN-γ, anti-IL-4

-

Flow cytometer

Protocol:

-

Cell Culture: Culture naive CD4+ T cells with anti-CD3/CD28 beads under Th1 or Th2 polarizing conditions in the presence of varying concentrations of this compound for 5-7 days.

-

Restimulation: Restimulate the differentiated T cells with PMA and ionomycin in the presence of Brefeldin A for 4-6 hours.

-

Surface Staining: Stain the cells with anti-CD4 antibody.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Intracellular Staining: Stain the cells with anti-IFN-γ and anti-IL-4 antibodies.

-

Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of IFN-γ+ (Th1) and IL-4+ (Th2) cells within the CD4+ T cell population.

Macrophage M1/M2 Polarization Analysis

Objective: To evaluate the impact of this compound on the polarization of macrophages towards M1 and M2 phenotypes.

Materials:

-

Human or mouse monocytes

-

M-CSF (for differentiation)

-

LPS and IFN-γ (for M1 polarization)

-

IL-4 (for M2 polarization)

-

This compound

-

RNA isolation kit and qPCR reagents

-

Fluorochrome-conjugated antibodies: anti-CD86 (M1 marker), anti-CD206 (M2 marker)

-

Flow cytometer

Protocol:

-

Macrophage Differentiation: Differentiate monocytes into macrophages by culturing them with M-CSF for 6-7 days.

-

Polarization: Treat the macrophages with this compound for 1 hour before adding M1 (LPS + IFN-γ) or M2 (IL-4) polarizing stimuli. Incubate for 24-48 hours.

-

Analysis of Gene Expression (qPCR):

-

Isolate total RNA from the polarized macrophages.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the relative expression of M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1) marker genes by qPCR.

-

-

Analysis of Surface Markers (Flow Cytometry):

-

Harvest the polarized macrophages.

-

Stain the cells with antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

-

Analyze the expression of these markers by flow cytometry.

-

Conclusion

This compound and other STAT6 inhibitors represent a promising therapeutic strategy for a range of allergic and inflammatory diseases by targeting a key node in the IL-4 and IL-13 signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the biological effects of these inhibitors on immune cell function. Future studies should focus on obtaining more detailed quantitative data for this compound, including its selectivity profile, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties, to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atsjournals.org [atsjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Critical Role of STAT6 Inhibition in Th2 Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation of naive CD4+ T helper (Th) cells into the Th2 lineage is a pivotal event in the orchestration of type 2 immunity, which is central to allergic diseases and defense against helminth parasites. This process is critically dependent on the signaling cascade initiated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which converges on the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6). Consequently, STAT6 has emerged as a high-value therapeutic target for a range of inflammatory and allergic conditions. This technical guide provides an in-depth overview of the role of STAT6 in Th2 differentiation, with a focus on the utility of small molecule inhibitors, exemplified by STAT6-IN-4 and other potent and selective inhibitors, in dissecting and modulating this pathway. We present a compilation of the available quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of the key signaling and experimental workflows.

Introduction: The STAT6-Th2 Axis

T helper 2 (Th2) cells are a subset of CD4+ T cells characterized by their production of cytokines such as IL-4, IL-5, and IL-13. These cytokines orchestrate the hallmarks of type 2 immune responses, including immunoglobulin E (IgE) production by B cells, eosinophil activation, and mucus production. The differentiation of naive T cells into the Th2 lineage is primarily driven by IL-4. The binding of IL-4 to its receptor activates Janus kinases (JAKs), which in turn phosphorylate STAT6.[1] Phosphorylated STAT6 (pSTAT6) dimerizes, translocates to the nucleus, and binds to specific DNA sequences in the promoter regions of target genes, most notably GATA3, the master transcriptional regulator of Th2 differentiation.[2] GATA3 then initiates a downstream transcriptional program that solidifies the Th2 phenotype and promotes the expression of Th2-associated cytokines.[2] Given its central role, inhibition of STAT6 presents a targeted approach to suppress Th2-mediated inflammation.

This compound and Other Potent STAT6 Inhibitors

A growing number of small molecule inhibitors targeting STAT6 are under investigation. While detailed public data on this compound is limited to its inhibitory concentration, other compounds from companies like Recludix Pharma and Kymera Therapeutics have more extensive preclinical data available, providing a strong rationale for the therapeutic potential of STAT6 inhibition.

Quantitative Data on STAT6 Inhibitors

The following tables summarize the available quantitative data for this compound and other exemplary potent and selective STAT6 inhibitors.

| Compound | Target | Assay Type | IC50 | Source |

| This compound | STAT6 | Biochemical Assay | 0.34 µM | [3][4] |

| REX-8756 (Recludix Pharma) | STAT6 SH2 domain | Biochemical/Cellular Assays | Picomolar to sub-nanomolar potency | [2][5][6][7][8] |

| KT-621 (Kymera Therapeutics) | STAT6 (Degrader) | Cellular Assays (IL-4/IL-13 function) | Picomolar IC50 | [9][10][11] |

Table 1: In Vitro Potency of Selected STAT6 Inhibitors

| Compound | Model System | Effect | Quantitative Data | Source |

| REX-8756 (Recludix Pharma) | Preclinical Asthma Model | Attenuation of lung inflammation | Efficacy comparable to anti-IL-4/IL-13 antibody treatment | [2][5][6] |

| KT-621 (Kymera Therapeutics) | Atopic Dermatitis Mouse Model | Reduction of total serum IgE | Comparable activity to dupilumab | [12] |

| KT-621 (Kymera Therapeutics) | Healthy Volunteers (Phase 1) | Reduction of Th2 biomarkers | Median TARC reduction up to 37%, Median Eotaxin-3 reduction up to 63% |

Table 2: In Vivo and Clinical Efficacy of Selected STAT6 Inhibitors

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, the mechanism of STAT6 inhibition, and a typical experimental workflow to assess the impact of an inhibitor on Th2 differentiation.

The STAT6 Signaling Pathway in Th2 Differentiation

Caption: The IL-4/STAT6 signaling cascade leading to Th2 differentiation.

Mechanism of Action of a STAT6 Inhibitor

References

- 1. STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. recludixpharma.com [recludixpharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]

- 6. Recludix's STAT6 Inhibitor Shows Promising Efficacy in Preclinical Asthma Model, Matching Biologic Treatments [trial.medpath.com]

- 7. recludixpharma.com [recludixpharma.com]

- 8. Recludix nominates oral STAT6 inhibitor as development candidate for inflammatory diseases | BioWorld [bioworld.com]

- 9. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting - BioSpace [biospace.com]

- 10. Kymera Therapeutics Presents Preclinical Data for KT-621, a [globenewswire.com]

- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 12. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]

The Impact of STAT6-IN-4 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate role of STAT6-IN-4 in modulating gene transcription. As a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6), this compound presents a significant tool for investigating the therapeutic potential of targeting the IL-4/IL-13 signaling axis in various diseases, including inflammatory and allergic conditions. This document provides a comprehensive overview of the STAT6 signaling pathway, the mechanism of action of this compound, detailed experimental protocols for assessing its impact on gene transcription, and a summary of its known quantitative effects.

The STAT6 Signaling Pathway and its Role in Gene Transcription

The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical intracellular mediators of cytokine and growth factor signaling.[1] Specifically, STAT6 is a key transcription factor activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] Upon binding of these cytokines to their respective cell surface receptors, associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor's cytoplasmic domain. This creates a docking site for the SH2 domain of latent STAT6 monomers in the cytoplasm. Recruited STAT6 is then phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA consensus sequences (TTC...GAA) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2][3][4]

STAT6 plays a pivotal role in regulating the expression of a wide array of genes involved in immune responses, particularly those associated with T helper 2 (Th2) cell differentiation, B cell proliferation and immunoglobulin class switching to IgE, and alternative macrophage activation.[5] Key target genes transcriptionally activated by STAT6 include Major Histocompatibility Complex (MHC) class II molecules, the low-affinity IgE receptor (CD23), and the co-stimulatory molecule CD86.[4][6] Conversely, STAT6 can also act as a transcriptional repressor for certain genes, highlighting the context-dependent nature of its regulatory function.[7]

dot

Caption: The IL-4/IL-13 induced STAT6 signaling pathway.

This compound: A Potent Inhibitor of STAT6-Mediated Transcription

This compound is a small molecule inhibitor of STAT6.[1] While the precise mechanism of action for this compound's effect on gene transcription is not extensively detailed in publicly available literature, STAT6 inhibitors generally function by interfering with key steps in the signaling cascade.[2] These mechanisms can include preventing the phosphorylation of STAT6, inhibiting its dimerization, or blocking its binding to DNA.[2] By disrupting one or more of these critical events, this compound effectively attenuates the transcriptional activity of STAT6, leading to a downstream reduction in the expression of its target genes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified, providing a crucial parameter for its application in research and drug development.

| Compound | Target | IC50 | Reference |

| This compound | STAT6 | 0.34 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Assessing the Effect of this compound on Gene Transcription

To rigorously evaluate the impact of this compound on STAT6-mediated gene transcription, a combination of molecular and cellular biology techniques is employed. The following are detailed methodologies for key experiments.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of STAT6 in response to IL-4/IL-13 stimulation and the inhibitory effect of this compound. It utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with STAT6 binding sites.

Materials:

-

HEK293 cells or other suitable cell line[8]

-

STAT6-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for transfection efficiency normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

Recombinant human IL-4 or IL-13

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[8]

-

Transfection: Co-transfect the cells with the STAT6-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Cytokine Stimulation: Add IL-4 or IL-13 to the wells to a final concentration known to induce a robust STAT6 response. Include a set of unstimulated control wells.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity by IL-4/IL-13 relative to the unstimulated control. Determine the dose-dependent inhibition of STAT6 transcriptional activity by this compound.

dot

Caption: Workflow for a STAT6 Luciferase Reporter Assay.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the relative mRNA levels of specific STAT6 target genes (e.g., MHC class II, CD23, CD86) following treatment with this compound.

Materials:

-

Cells capable of responding to IL-4/IL-13 (e.g., B cells, macrophages)

-

Recombinant human IL-4 or IL-13

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired density. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with IL-4 or IL-13 for a predetermined time (e.g., 6, 12, or 24 hours) to induce target gene expression.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene. Calculate the relative gene expression using the ΔΔCt method. Analyze the dose-dependent effect of this compound on the mRNA levels of STAT6 target genes.[9][10]

dot

Caption: Workflow for RT-qPCR analysis of STAT6 target genes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of STAT6 and to assess how this compound affects this binding.

Materials:

-

Cells responsive to IL-4/IL-13

-

Recombinant human IL-4 or IL-13

-

This compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-STAT6 antibody suitable for ChIP

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

Next-generation sequencer

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle, followed by IL-4/IL-13 stimulation. Cross-link protein-DNA complexes with formaldehyde. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT6 antibody or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencer.

-

Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of STAT6 enrichment. Compare the STAT6 binding profiles between this compound-treated and control samples to determine the effect of the inhibitor on STAT6's ability to bind to its target sites.[11][12][13]

dot

Caption: Workflow for a STAT6 ChIP-seq experiment.

Conclusion

This compound is a valuable chemical tool for dissecting the role of the STAT6 signaling pathway in health and disease. Its ability to inhibit STAT6 function with a defined potency allows for the controlled investigation of the transcriptional consequences of blocking this critical pathway. The experimental protocols detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to quantitatively assess the impact of this compound and other STAT6 inhibitors on gene transcription, ultimately facilitating the development of novel therapeutic strategies for a range of immunological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Stat6 inhibits human interleukin-4 promoter activity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discrete Roles of STAT4 and STAT6 transcription factors in Tuning Epigenetic Modifications and Transcription during Helper T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rna-seqblog.com [rna-seqblog.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to STAT6-IN-4 for Allergic Disease Research

This guide provides a comprehensive overview of this compound, a small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). It details the critical role of the STAT6 signaling pathway in the pathophysiology of allergic diseases, the mechanism of action of this compound, and its application in preclinical research. This document serves as a technical resource, offering detailed experimental protocols and comparative data to facilitate its use in laboratory settings for the investigation of asthma, atopic dermatitis, and other Type 2 inflammatory conditions.

Introduction: The Role of STAT6 in Allergic Inflammation

Allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis are characterized by a T-helper 2 (Th2) cell-dominant inflammatory response. The cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are central mediators of this response.[1][2] Signal Transducer and Activator of Transcription 6 (STAT6) is the key intracellular transcription factor that mediates the biological effects of both IL-4 and IL-13.[3][4] Upon activation, STAT6 orchestrates the transcription of genes responsible for cardinal features of allergic inflammation, including Th2 cell differentiation, immunoglobulin E (IgE) production, eosinophil recruitment, mucus hypersecretion, and airway hyperresponsiveness (AHR).[2][4][5][6]

Given its pivotal role, STAT6 has emerged as a highly attractive therapeutic target for allergic and other Type 2 inflammatory diseases.[2][5] Small molecule inhibitors that can selectively block the STAT6 pathway offer the potential for oral therapies that could match the efficacy of injectable biologics targeting IL-4/IL-13, while potentially avoiding the broader immunosuppressive effects of Janus Kinase (JAK) inhibitors.[7][8][9] this compound is a specific inhibitor of STAT6, identified as a valuable tool for preclinical research into these conditions.[10][11]

Mechanism of Action: The IL-4/IL-13/STAT6 Signaling Pathway

The activation of STAT6 is a well-defined process initiated by the binding of IL-4 or IL-13 to their cognate cell surface receptors, which share the common IL-4 receptor alpha (IL-4Rα) subunit.[3][12] This binding event triggers the activation of receptor-associated Janus kinases (JAKs). The activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of the IL-4Rα chain.[3][4]

STAT6, a latent cytoplasmic transcription factor, is then recruited to these phosphorylated docking sites via its Src homology 2 (SH2) domain.[3][13] Once bound to the receptor complex, STAT6 itself is phosphorylated by the JAKs at a critical tyrosine residue (Tyr641).[13][14][15] This phosphorylation event induces the formation of stable STAT6 homodimers through reciprocal SH2 domain interactions.[2][4][13] The STAT6 dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of target genes, thereby initiating their transcription.[16][17]

This compound acts as an inhibitor of this pathway. While the precise binding interaction is not fully detailed in the public domain, as a STAT6 inhibitor, it is designed to interfere with one of the critical steps in this cascade, such as STAT6 phosphorylation, dimerization, or DNA binding, ultimately preventing the transcription of pro-inflammatory, pro-allergic genes.[10][18]

Quantitative Data and Comparative Analysis

This compound demonstrates potent inhibition of STAT6 with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. A comparison with other known STAT6 inhibitors highlights its utility as a research compound.

| Compound | IC50 Value | Target/Assay | Reference |

| This compound | 0.34 µM | STAT6 Inhibition | [10][19] |

| STAT6-IN-1 | 0.028 µM | STAT6 SH2 Domain Affinity | [20] |

| STAT6-IN-3 | 0.04 µM | STAT6 SH2 Domain Affinity | [21] |

| STAT6-IN-5 | 0.24 µM | STAT6 Inhibition | [11] |

| STAT6-IN-7 | 0.28 µM | Inhibition of STAT6/pIL-4Rα Binding | [11] |

| AS1517499 | 21 nM | STAT6 Phosphorylation Inhibition | [11] |

| YM-341619 | 0.70 nM | STAT6 Inhibition | [11] |

| AS1810722 | 1.9 nM | STAT6 Inhibition | [11] |

| Recludix Inhibitor | Picomolar | STAT6 Activation (IL-4 driven) | [7] |

Experimental Protocols

In Vitro Assays

A. STAT6 Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of STAT6 in a cell-based system.

-

Objective: To determine the ability of this compound to inhibit IL-4-induced transcriptional activation of a STAT6-responsive gene.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.

-

Methodology:

-

Co-transfection: Transfect HEK293 cells with two plasmids:

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Stimulation: After a pre-incubation period (e.g., 1 hour), stimulate the cells with recombinant human IL-4 (e.g., 10-100 ng/mL) for 6-24 hours to activate the STAT6 pathway.[22][23]

-

Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition at each concentration of this compound relative to the IL-4-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

B. Eotaxin-3 (CCL26) Secretion Assay

This assay measures the inhibition of a key STAT6-dependent chemokine involved in eosinophil recruitment.

-

Objective: To assess the effect of this compound on the production and secretion of eotaxin-3 from airway epithelial cells.

-

Cell Line: Human bronchial epithelial cell line (BEAS-2B) or alveolar epithelial cell line (A549).[22]

-

Methodology:

-

Cell Seeding: Plate BEAS-2B cells in a multi-well plate and grow to confluence.

-

Treatment and Stimulation: Pre-treat the cells with desired concentrations of this compound for 1 hour. Then, stimulate with IL-4 or IL-13 (e.g., 10 ng/mL) for 24-48 hours.[22]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of eotaxin-3 in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis: Compare the amount of eotaxin-3 secreted in this compound treated wells to the vehicle-treated, cytokine-stimulated positive control.

In Vivo Animal Models

A. Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutics.

-

Objective: To determine if this compound can ameliorate key features of allergic asthma, such as airway inflammation, eosinophilia, and mucus production.

-

Animal Strain: BALB/c mice are commonly used as they are robust Th2 responders.

-

Methodology:

-

Sensitization: Sensitize mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on, for example, days 0 and 14.[4][24]

-

Treatment: Administer this compound or vehicle control via a relevant route (e.g., i.p., oral gavage, or intranasal) at a specified dose. Treatment can be prophylactic (before challenge) or therapeutic (after challenge begins).[4][7]

-

Challenge: On subsequent days (e.g., days 21-23), challenge the mice by exposing them to an aerosolized solution of OVA for a short period (e.g., 30 minutes).[4]

-

Endpoint Analysis (24-48h after last challenge):

-

Airway Hyperresponsiveness (AHR): Measure changes in lung resistance in response to increasing doses of methacholine.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts, quantifying eosinophils, neutrophils, lymphocytes, and macrophages.

-

Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid by ELISA.

-

Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.[4]

-

-

-

Data Analysis: Compare the various endpoints between the this compound treated group, the vehicle-treated allergic group, and a non-allergic control group.

Formulation and Administration

-

Solubility: this compound is soluble in DMSO at 100 mg/mL (172.25 mM).[19]

-

In Vitro Formulation: For cell-based assays, prepare a concentrated stock solution in DMSO. Dilute this stock in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.

-

In Vivo Formulation: For administration to animals, the compound must be formulated in a biocompatible vehicle. A common approach for i.p. injection involves a multi-component solvent system. For example:

-

Prepare a stock solution in DMSO (e.g., 25 mg/mL).

-

Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to bring the final volume to 1 mL.[10] Alternatively, for some routes, a suspension in corn oil can be prepared.[10] Vehicle suitability should be empirically determined for the specific experimental design.

-

Conclusion and Future Directions

This compound is a valuable chemical probe for dissecting the role of the STAT6 signaling pathway in allergic inflammation. With a confirmed IC50 of 0.34 µM, it provides a tool for both in vitro and in vivo studies.[10][19] The detailed protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of STAT6 inhibition in models of asthma, atopic dermatitis, and other Th2-driven diseases. Future research could focus on optimizing its pharmacokinetic properties, further defining its selectivity profile across the STAT family, and exploring its efficacy in other relevant disease models, such as eosinophilic esophagitis or chronic rhinosinusitis.[1][2] The continued study of specific inhibitors like this compound is crucial for validating STAT6 as a druggable target and advancing the development of novel oral therapies for allergic diseases.

References

- 1. Learning while treating: Gain-of-function STAT6 variants in severe allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT6 and PARP Family Members in the Development of T Cell-dependent Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Severe Allergic Dysregulation Due to A Gain of Function Mutation in the Transcription Factor STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. STAT6 Expression in Multiple Cell Types Mediates the Cooperative Development of Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. recludixpharma.com [recludixpharma.com]

- 8. atsjournals.org [atsjournals.org]

- 9. recludixpharma.com [recludixpharma.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. STAT6 - Wikipedia [en.wikipedia.org]

- 13. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 14. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STAT6 Antibody | Affinity Biosciences [affbiotech.com]

- 16. Interleukin-4 induces two distinct GAS-binding complexes containing STAT6: evidence for DNA binding of STAT6 monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 19. glpbio.com [glpbio.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

STAT6-IN-4: A Technical Guide to its IC50 and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of STAT6-IN-4, a known inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). A critical parameter for any inhibitor is its half-maximal inhibitory concentration (IC50), which for this compound is a key focus of this document. We will delve into the quantitative data, the experimental methodologies likely employed to determine its potency, and the essential signaling pathway it targets.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds is summarized below. The data is compiled from commercially available information and relevant patent literature, which points towards a fluorescence polarization assay as a likely method for IC50 determination.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | STAT6 | 0.34 µM | Not explicitly stated, likely Fluorescence Polarization or Luciferase Assay | [1][2] |

| Exemplified Compound (Ex 38) from Patent WO 2024071439 | Binding of human STAT6 to pIL-4Rα | 0.33 µM | Fluorescence Polarization Assay | [3] |

The STAT6 Signaling Pathway

STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper type 2 (Th2) cells and the allergic inflammatory response.[4][5][6] Upon binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) associated with the receptor chains are activated and phosphorylate tyrosine residues on the receptor.[5] This creates docking sites for the SH2 domain of STAT6.[4] Recruited STAT6 is then itself phosphorylated by the JAKs, leading to its dimerization, translocation into the nucleus, and subsequent binding to specific DNA sequences to regulate the transcription of target genes.[5][6]

Experimental Protocols

While the exact protocol for determining the IC50 of this compound is not publicly detailed, based on patent literature for similar compounds, a fluorescence polarization assay is a highly probable method.[3] Another common method for assessing STAT6 activity in a cellular context is a luciferase reporter assay.[3]

Fluorescence Polarization (FP) Assay for STAT6 Inhibition

This biochemical assay directly measures the binding of STAT6 to a fluorescently labeled peptide derived from the IL-4 receptor alpha chain (pIL-4Rα).

Principle: A small, fluorescently labeled molecule (pIL-4Rα peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule (STAT6), its tumbling slows, and the fluorescence polarization increases. An inhibitor that prevents this binding will result in a decrease in fluorescence polarization.

Methodology:

-

Reagents and Buffers:

-

Recombinant human STAT6 protein.

-

Fluorescently labeled peptide corresponding to the STAT6 binding site on the phosphorylated IL-4 receptor (e.g., FITC-pIL-4Rα).

-

Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

This compound serially diluted in DMSO.

-

-

Assay Procedure:

-

Add a fixed concentration of recombinant STAT6 and the fluorescently labeled pIL-4Rα peptide to the wells of a black, low-volume 384-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the binding between STAT6 and the pIL-4Rα peptide.

-

Cellular STAT6 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT6 in response to cytokine stimulation.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT6 binding sites. When STAT6 is activated by IL-4, it translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to STAT6 transcriptional activity.

Methodology:

-

Cell Line:

-

Use a suitable human cell line, such as HEK293, that has been stably transfected with a STAT6-responsive luciferase reporter construct.[3]

-

-

Assay Procedure:

-

Seed the reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a constant concentration of IL-4 (e.g., 10 ng/mL) to activate the STAT6 pathway.

-

Incubate for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.

-

Lyse the cells and add a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System).[3]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is normalized to control wells (IL-4 stimulated, no inhibitor).

-

The normalized data is plotted against the logarithm of the inhibitor concentration, and the IC50 is calculated using a dose-response curve fit.

-

Conclusion

This compound is a potent inhibitor of the STAT6 signaling pathway with a reported IC50 in the sub-micromolar range. The methodologies described herein, particularly fluorescence polarization and luciferase reporter assays, represent standard and robust approaches for quantifying the inhibitory activity of such compounds. This guide provides a foundational understanding for researchers and professionals engaged in the development of novel therapeutics targeting STAT6 for inflammatory and allergic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kaken Pharmaceutical divulges new STAT6 inhibitors | BioWorld [bioworld.com]

- 4. US9765099B2 - STAT6 inhibitors - Google Patents [patents.google.com]

- 5. STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of targeted disruption of STAT4 and STAT6 on the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for STAT6-IN-4 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of STAT6-IN-4, a known inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). The protocols are designed for researchers in immunology, oncology, and drug discovery investigating the IL-4/IL-13 signaling pathway.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] Upon binding of these cytokines to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT6 at tyrosine 641 (Tyr641).[2][3] This phosphorylation is a critical activation step, leading to the dimerization of STAT6, its translocation to the nucleus, and subsequent regulation of target gene expression.[1] Dysregulation of the STAT6 pathway is implicated in various inflammatory diseases, allergic responses, and cancers.[1][4]

This compound is a small molecule inhibitor of STAT6 with a reported half-maximal inhibitory concentration (IC50) of 0.34 μM.[2][5] This document outlines two common in vitro methods to assess the potency and mechanism of STAT6 inhibitors like this compound: a Luciferase Reporter Gene Assay and a Western Blot for Phospho-STAT6.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IL-4/IL-13/STAT6 signaling pathway and the general experimental workflow for assessing the inhibitory activity of this compound.

Caption: IL-4/IL-13/STAT6 Signaling Pathway and point of inhibition by this compound.

Caption: General experimental workflow for determining the IC50 of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | STAT6 | Not Specified | 0.34 µM | [2][5] |

Experimental Protocols

Protocol 1: STAT6 Luciferase Reporter Gene Assay

This assay provides a quantitative measure of STAT6 transcriptional activity. A stable cell line expressing a luciferase reporter gene under the control of a STAT6-responsive promoter is used.

1. Materials and Reagents

-

Cell Line: IL-4/IL-13 Responsive STAT6 Luciferase Reporter HEK293 Cell Line.[6]

-

Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and 1% Penicillin/Streptomycin.[7]

-

This compound: Stock solution prepared in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[2]

-

Stimulant: Recombinant Human IL-4.

-

Assay Plate: White, clear-bottom 96-well microplate.

-

Luciferase Assay System: (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer: For reading luminescence.

2. Experimental Procedure

-

Cell Seeding:

-

Inhibitor Preparation and Treatment:

-

On day 2, prepare serial dilutions of this compound in culture medium. It is recommended to prepare these at 2-fold the desired final concentration. A typical concentration range to test would span from 10 nM to 100 µM to generate a full dose-response curve.

-

Remove the culture medium from the cells.

-

Add 50 µL of the diluted this compound to the appropriate wells. Include wells with vehicle (DMSO) as a control.

-

Incubate the plate at 37°C with 5% CO2 for 1 hour.[6]

-

-

Cell Stimulation:

-

Prepare a solution of IL-4 in culture medium at 2-fold the desired final concentration (e.g., 0.06 ng/mL for a final concentration of 0.03 ng/mL).[6]

-

Add 50 µL of the IL-4 solution to the wells containing the inhibitor and to the "stimulated" control wells.

-

Add 50 µL of culture medium without IL-4 to the "unstimulated" control wells.

-

Incubate the plate at 37°C with 5% CO2 for approximately 6 hours.[6]

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the luminescence using a luminometer.[7]

-

3. Data Analysis

-

Subtract the average luminescence of the "unstimulated" control from all other readings.

-

Normalize the data by setting the "stimulated" control (IL-4 alone) as 100% activity and the "unstimulated" control as 0% activity.

-

Plot the normalized percent activity against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT6 (Tyr641) Inhibition

This method directly measures the phosphorylation of STAT6, the key activation event.

1. Materials and Reagents

-

Cell Line: A cell line responsive to IL-4, such as Daudi (human B-cell lymphoma) or ACHN (human renal cell carcinoma) cells.[3][8]

-

Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 for Daudi cells).

-

This compound: Stock solution in DMSO.[2]

-

Stimulant: Recombinant Human IL-4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary: Rabbit anti-Phospho-STAT6 (Tyr641) and Rabbit or Mouse anti-Total STAT6.

-

Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

-

SDS-PAGE and Western Blotting reagents and equipment.

-

Chemiluminescence detection reagent.

2. Experimental Procedure

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Phospho-STAT6 (Tyr641) antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescence reagent.

-

Strip the membrane and re-probe with an anti-Total STAT6 antibody as a loading control.

-

3. Data Analysis

-

Quantify the band intensities for Phospho-STAT6 and Total STAT6 using densitometry software.

-

Normalize the Phospho-STAT6 signal to the Total STAT6 signal for each sample.

-

Express the results as a percentage of the "stimulated" control (IL-4 alone).

-

Plot the percentage of Phospho-STAT6 inhibition against the this compound concentration to determine the IC50.

References

- 1. abeomics.com [abeomics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Phospho-Stat6 (Tyr641) (D8S9Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for STAT6-IN-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, playing a pivotal role in T helper 2 (Th2) cell differentiation, allergic inflammation, and certain types of cancer.[1][2][3] Dysregulation of the STAT6 pathway is implicated in various pathologies, including allergic diseases like asthma and atopic dermatitis, as well as in the progression of several cancers.[1][4] STAT6-IN-4 is a potent and specific inhibitor of STAT6, offering a valuable tool for investigating the biological functions of STAT6 and for preclinical evaluation of STAT6 inhibition as a therapeutic strategy.[5] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its inhibitory effect on the STAT6 signaling pathway.[5] In the canonical pathway, the binding of IL-4 or IL-13 to their respective receptors leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT6.[3] Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.[1] STAT6 inhibitors like this compound are designed to interfere with this cascade, commonly by preventing the phosphorylation and subsequent activation of STAT6.[3]

STAT6 Signaling Pathway and Point of Inhibition

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Effect of targeted disruption of STAT4 and STAT6 on the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for STAT6-IN-4 Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the development of type 2 inflammatory responses. Dysregulation of the STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma and atopic dermatitis.[1][2][3] STAT6 inhibitors, such as STAT6-IN-4, represent a promising therapeutic strategy for these conditions.[4] This document provides detailed application notes and protocols for the in vivo evaluation of STAT6 inhibitors, using this compound as a representative compound, in a murine model of allergic asthma.

While specific in vivo efficacy data for this compound is limited in publicly available literature, the provided protocols are based on established methodologies for other STAT6 inhibitors, such as AS1517499 and STAT6 inhibitory peptides (STAT6-IP), and can be adapted for the evaluation of this compound.[5][6][7][8]

Mechanism of Action: The STAT6 Signaling Pathway

The binding of IL-4 or IL-13 to their respective receptors initiates a signaling cascade that leads to the phosphorylation and activation of STAT6.[1][2] Activated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in allergic inflammation.[4] These genes are responsible for processes such as T helper 2 (Th2) cell differentiation, IgE production by B cells, eosinophil recruitment, and mucus production in the airways.[1][2] STAT6 inhibitors like this compound are designed to interfere with this signaling cascade, thereby mitigating the downstream inflammatory effects.[4]

Quantitative Data Summary

The following tables summarize quantitative data for representative STAT6 inhibitors in animal models of allergic inflammation. These values can serve as a starting point for designing studies with this compound.

Table 1: In Vivo Efficacy of STAT6 Inhibitors in Murine Asthma Models

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| AS1517499 | OVA-induced asthma in BALB/c mice | 10 mg/kg, intraperitoneal injection, 1 hour before each OVA exposure | Almost complete inhibition of antigen-induced bronchial smooth muscle hyperresponsiveness and RhoA up-regulation. Partial inhibition of IL-13 production. | [7][8] |

| AS1517499 | DNCB-induced atopic dermatitis and OVA-induced asthma in BALB/c mice | 10 mg/kg, intraperitoneal injection, every other day for 4 doses | Reduced Th2-related cytokines, alleviated airway eosinophil and lymphocyte infiltration, and regulated GATA3/Foxp3 levels. | [6] |

| STAT6 Inhibitory Peptide (STAT6-IP) | Ragweed-induced allergic airways disease in BALB/c mice | Intranasal application in neonatal and adult mice | Reduction in allergen-induced airway hyperresponsiveness and inflammation. | [5] |

| STAT5/6 small peptide inhibitor (PM-43I) | Aspergillus niger-induced chronic eosinophilic sinusitis and allergic asthma in mice | 10 ng, intranasal, daily | Suppressed or abrogated sinonasal inflammation. | [9] |

Table 2: In Vitro Potency of STAT6 Inhibitors

| Compound | Assay | IC50 | Reference |

| This compound | STAT6 inhibition | 0.34 µM | MedchemExpress |

| AS1517499 | IL-13-induced STAT6 phosphorylation in human bronchial smooth muscle cells | ~100 nM (effective concentration) | [8] |

Experimental Protocols

The following are detailed protocols for a murine model of ovalbumin (OVA)-induced allergic asthma, which is a standard model for evaluating the efficacy of anti-inflammatory compounds.

Experimental Workflow

Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol is adapted from established methods for inducing a robust Th2-mediated airway inflammation.[10][11][12][13][14]

Materials:

-

Female BALB/c mice, 6-8 weeks old

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile phosphate-buffered saline (PBS)

-

Nebulizer

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[13]

-

Control mice receive i.p. injections of PBS with alum.

-

-

Challenge:

-

Treatment:

-

Administer this compound or vehicle control at a predetermined dose and route (e.g., i.p. or oral gavage) 1 hour prior to each OVA challenge.[7] The optimal dose for this compound will need to be determined empirically.

-

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is typically measured 24 hours after the final OVA challenge.[15][16][17]

Materials:

-

Invasive or non-invasive plethysmography system (e.g., FlexiVent or Buxco)

-

Methacholine (MCh)

-

Anesthetics (e.g., xylazine and pentobarbital)[18]

Procedure (Invasive Method):

-

Anesthetize the mouse and perform a tracheotomy.[18]

-

Connect the mouse to a small animal ventilator.[18]

-

Measure baseline airway resistance.

-

Administer increasing concentrations of aerosolized MCh (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and measure lung resistance (R) and dynamic compliance (C) after each dose.[15]

Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL is performed to collect cells and fluid from the lungs for the analysis of inflammatory cell infiltration.[19][20][21][22][23]

Materials:

-

Tracheal cannula (e.g., 22G catheter)

-

Cold sterile PBS with 0.1 mM EDTA

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cytospin and Diff-Quik stain

Procedure:

-

After AHR measurement, euthanize the mouse.

-

Expose the trachea and insert a cannula.

-

Instill and aspirate 0.8-1.0 mL of cold PBS/EDTA into the lungs three times.[22][23]

-

Pool the recovered BAL fluid and centrifuge to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).[6]

Lung Histology

Histological analysis of lung tissue is used to assess the extent of inflammation and airway remodeling.[24][25][26][27]

Materials:

-

4% paraformaldehyde or 10% neutral buffered formalin

-

Paraffin embedding materials

-

Microtome

-

Hematoxylin and eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain

Procedure:

-

After BAL, perfuse the lungs with PBS and then inflate with 4% paraformaldehyde.

-

Excise the lungs and fix them in the same fixative overnight.

-

Process the tissues for paraffin embedding and sectioning (5 µm thickness).[25]

-

Stain sections with H&E to assess peribronchial and perivascular inflammation.

-

Stain sections with PAS to visualize and quantify goblet cell hyperplasia and mucus production.

-

Score the inflammation and mucus production semi-quantitatively.[26][27]

Disclaimer

The provided protocols are intended as a general guide for the in vivo evaluation of STAT6 inhibitors. Specific parameters, including the choice of animal model, allergen, dosing of this compound, and timing of assessments, may require optimization for your specific research goals. It is crucial to consult relevant literature and adhere to institutional animal care and use guidelines.

References

- 1. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma | European Respiratory Society [publications.ersnet.org]

- 3. The biology of Stat4 and Stat6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trained immunity induced by in vivo peptide-based STAT6 inhibition prevents ragweed allergy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | STAT6 Blockade Abrogates Aspergillus-Induced Eosinophilic Chronic Rhinosinusitis and Asthma, A Model of Unified Airway Disease [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]